molecular formula C12H18N2O4S B13868702 3-amino-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide

3-amino-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide

Cat. No.: B13868702
M. Wt: 286.35 g/mol
InChI Key: GNXVUKZUPVKFRX-UHFFFAOYSA-N
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Description

3-amino-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide: is an organic compound with the molecular formula C12H18N2O4S. It is characterized by the presence of an amino group, a methoxy group, and a sulfonamide group attached to a benzene ring, along with an oxolan-2-ylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-methoxyaniline to produce 3-nitro-4-methoxyaniline. This intermediate is then reduced to 3-amino-4-methoxyaniline. The final step involves the sulfonation of 3-amino-4-methoxyaniline with oxolan-2-ylmethyl sulfonyl chloride under basic conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group in 3-amino-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group in intermediates can be reduced to an amino group using reducing agents like hydrazine hydrate.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Hydrazine hydrate or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of dyes and pigments.
  • Employed in the development of new organic materials with specific properties.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as a pharmaceutical agent.
  • Evaluated for its antimicrobial and anti-inflammatory properties.

Industry:

Mechanism of Action

The mechanism of action of 3-amino-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The oxolan-2-ylmethyl substituent may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

3-amino-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H18N2O4S/c1-17-12-5-4-10(7-11(12)13)19(15,16)14-8-9-3-2-6-18-9/h4-5,7,9,14H,2-3,6,8,13H2,1H3

InChI Key

GNXVUKZUPVKFRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)N

Origin of Product

United States

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